(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the second carbon of the thiazolidine ring and a carboxylic acid group at the fourth position. The presence of the chiral center at the second carbon makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its hypoglycemic activity.
Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Thiazolidine-4-carboxylic acid: Similar structure but lacks the 4-chlorophenyl group.
Uniqueness
(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. The chiral center also adds to its uniqueness, making it a valuable compound for stereochemical studies and asymmetric synthesis .
Properties
Molecular Formula |
C10H10ClNO2S |
---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8?,9-/m1/s1 |
InChI Key |
LESQASCTNMKKPZ-YGPZHTELSA-N |
Isomeric SMILES |
C1C(N[C@H](S1)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.